An In-depth Technical Guide to m-Tolyl Isocyanate (CAS Number 621-29-4)
An In-depth Technical Guide to m-Tolyl Isocyanate (CAS Number 621-29-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Tolyl isocyanate (CAS: 621-29-4), also known as 3-methylphenyl isocyanate, is a significant chemical intermediate in the synthesis of a variety of organic compounds.[1][2][3] Its high reactivity, attributed to the isocyanate functional group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling procedures, spectroscopic data, and key applications, with a focus on its role in the development of therapeutic agents.
Physicochemical Properties
m-Tolyl isocyanate is a clear, colorless to pale yellow liquid at room temperature.[4][5] It is characterized by the chemical formula C₈H₇NO and a molecular weight of 133.15 g/mol .[2][3][6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 621-29-4 | [2][3] |
| Molecular Formula | C₈H₇NO | [2][3][6] |
| Molecular Weight | 133.15 g/mol | [2][3][6] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Density | 1.033 g/mL at 25 °C | [7] |
| Boiling Point | 75-76 °C at 12 mmHg | [4][7] |
| Flash Point | 65 °C (closed cup) | [2][7] |
| Refractive Index (n20/D) | 1.5305 | [4][7] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25 °C (Predicted) | [8] |
Safety and Handling
m-Tolyl isocyanate is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[1][9][10] It is also a combustible liquid and is sensitive to moisture.[1][11]
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | Harmful if swallowed.[10] |
| Acute Toxicity, Dermal | 4 | Warning | Harmful in contact with skin.[10] |
| Acute Toxicity, Inhalation | 1 | Danger | Fatal if inhaled.[6][7] |
| Skin Corrosion/Irritation | 1C / 2 | Danger / Warning | Causes severe skin burns and eye damage. / Causes skin irritation.[6][7] |
| Serious Eye Damage/Eye Irritation | 1 / 2 | Danger / Warning | Causes serious eye damage. / Causes serious eye irritation.[6][7] |
| Respiratory Sensitization | 1 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] |
| Skin Sensitization | 1 | Warning | May cause an allergic skin reaction.[6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | Danger | May cause respiratory irritation.[7] |
Handling and Storage:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]
-
It is moisture-sensitive and should be stored under an inert atmosphere.[1][11] Recommended storage is refrigerated at 2-8°C.[7]
Incompatible Materials: m-Tolyl isocyanate is incompatible with strong oxidizing agents, acids, strong bases, alcohols, and amines.[1][10] It will react with water.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 399.65 MHz): δ 7.14 (t, 1H), 6.96 (d, 1H), 6.85 (s, 1H), 6.84 (d, 1H), 2.28 (s, 3H).[4][12]
-
¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the isocyanate carbon.
Infrared (IR) Spectroscopy
The IR spectrum of m-tolyl isocyanate is dominated by a strong, characteristic absorption band for the isocyanate (-N=C=O) stretching vibration, which typically appears in the region of 2250-2275 cm⁻¹.[13][14][15]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of m-tolyl isocyanate shows a molecular ion peak (M⁺) at m/z = 133.[10] Other significant fragments include peaks at m/z = 104 and 132.[10]
Experimental Protocols
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. A common reaction is the formation of carbamates (urethanes) upon reaction with alcohols.
General Protocol for Carbamate Synthesis:
This protocol describes a general procedure for the reaction of m-tolyl isocyanate with an alcohol to form the corresponding N-(m-tolyl)carbamate.
Materials:
-
m-Tolyl isocyanate
-
Anhydrous alcohol (e.g., ethanol, butanol)
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
Catalyst (optional, e.g., dibutyltin (B87310) dilaurate (DBTDL) or triethylamine (B128534) (TEA))
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Add m-tolyl isocyanate (1.0 equivalent) to the flask and dissolve it in the anhydrous solvent.
-
In a separate flask, prepare a solution of the alcohol (1.0-1.1 equivalents) in the anhydrous solvent.
-
Slowly add the alcohol solution to the stirring solution of m-tolyl isocyanate at room temperature. The reaction is often exothermic.
-
If a catalyst is used, it can be added at this point (typically 0.1-1 mol%).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (monitoring the disappearance of the isocyanate peak around 2270 cm⁻¹).
-
The reaction is typically stirred at room temperature until completion, which can take from a few minutes to several hours. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can then be purified by recrystallization or silica (B1680970) gel column chromatography.
Caption: General workflow for the synthesis of carbamates from m-tolyl isocyanate.
Applications in Research and Drug Development
m-Tolyl isocyanate is a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals and pesticides.[2]
Synthesis of Belinostat (B1667918) Analogues
m-Tolyl isocyanate is used in the synthesis of analogues of Belinostat (PXD101), a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[16][17][18] HDAC inhibitors work by altering the acetylation state of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Signaling Pathway of Belinostat:
Belinostat exerts its anticancer effects through multiple signaling pathways. As an HDAC inhibitor, it promotes the acetylation of histones, leading to the re-expression of silenced tumor suppressor genes like p21, which in turn inhibits cyclin-dependent kinases and causes cell cycle arrest.[2] Belinostat can also induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Furthermore, it has been shown to modulate the TGF-β, Wnt, Notch, and Hedgehog signaling pathways.[1][3]
Caption: Simplified signaling pathway of Belinostat as an HDAC inhibitor.
Synthesis of Cholecystokinin (B1591339) (CCK) Receptor Antagonists
m-Tolyl isocyanate has been used as a reagent in the synthesis of analogues of cholecystokinin (CCK) type-B receptor antagonists.[4][19] CCK is a peptide hormone with roles in digestion and as a neurotransmitter in the brain.[11] There are two main subtypes of CCK receptors, CCKA and CCKB.[5] CCKB receptors are found predominantly in the central nervous system and are implicated in anxiety and pain perception.[5] Antagonists of the CCKB receptor are therefore of interest for the development of anxiolytic and analgesic drugs.[5]
Mechanism of CCK Receptor Antagonists:
CCK receptor antagonists function by competitively binding to CCK receptors without activating them.[11] This blocks the endogenous ligand, CCK, from binding and initiating its downstream signaling pathways.[11] In the central nervous system, blocking CCKB receptors can modulate neurotransmitter release, such as dopamine, and has been shown to have antidepressant-like effects in preclinical models.[20][21]
Caption: Mechanism of action of a cholecystokinin B (CCKB) receptor antagonist.
Conclusion
m-Tolyl isocyanate is a versatile and reactive chemical intermediate with important applications in the synthesis of pharmaceuticals. Its proper handling is crucial due to its hazardous nature. A thorough understanding of its properties, reactivity, and applications, as detailed in this guide, is essential for researchers and scientists working in drug discovery and development. The ability to incorporate the m-tolyl group into complex molecules via the isocyanate handle allows for the generation of novel compounds with potential therapeutic benefits, as exemplified by its use in the development of HDAC inhibitors and CCK receptor antagonists.
References
- 1. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m-Tolyl isocyanate(621-29-4) 13C NMR [m.chemicalbook.com]
- 5. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. m-Tolyl isocyanate | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. m-Tolyl isocyanate(621-29-4) 1H NMR [m.chemicalbook.com]
- 13. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. m-Tolyl isocyanate | 621-29-4 [chemicalbook.com]
- 20. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 21. Cholecystokinin B receptor antagonists for the treatment of depression via blocking long-term potentiation in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
